1-Vinyltriazole

Description

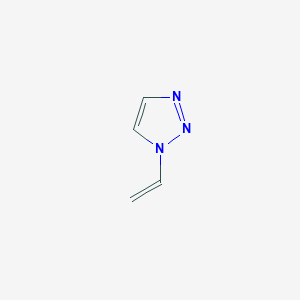

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBQSUFWURSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461835 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41917-22-0 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Vinyltriazole and Its Derivatives

Transition Metal-Catalyzed Approaches

Catalysis by copper, ruthenium, and palladium complexes represents the state-of-the-art in synthesizing 1-vinyltriazole and its substituted analogues. Each metal offers a unique catalytic cycle, leading to different structural isomers or providing alternative pathways for derivatization.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed to describe reactions with high yields, stereospecificity, and broad functional group tolerance. rsc.orgnih.gov This reaction unites organic azides and terminal alkynes to form 1,2,3-triazoles and is a premier method for synthesizing 1,4-disubstituted triazole derivatives. nih.govorganic-chemistry.orgwikipedia.org The process is robust, often proceeding at room temperature and under aqueous conditions. organic-chemistry.orgnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne requires high temperatures and typically yields a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org In stark contrast, the introduction of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted isomer. nih.govnih.govresearchgate.net This high degree of control is a significant advantage, eliminating the need for tedious separation of isomeric products. organic-chemistry.org The mechanism is understood to involve copper acetylide intermediates, which ensures the specific regiochemical outcome. nih.gov

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

| Regioselectivity | Poor (Mixture of 1,4- and 1,5-isomers) organic-chemistry.orgwikipedia.org | Excellent (Exclusively 1,4-isomer) nih.govresearchgate.net |

| Reaction Conditions | High Temperature (e.g., 98°C) wikipedia.org | Mild (Often room temperature) nih.gov |

| Reaction Rate | Slow organic-chemistry.org | Dramatically accelerated organic-chemistry.org |

| Catalyst | None | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) beilstein-journals.org |

The CuAAC reaction is a powerful tool for the synthesis of functionalized monomers, including vinyl-1,2,3-triazoles, which are precursors to advanced polymers. acs.orgresearchgate.net The reaction's tolerance for various functional groups allows for the incorporation of diverse chemical moieties into the monomer structure before polymerization. For example, organosilicon monomers and polymers have been successfully functionalized using heterogeneous CuAAC protocols, demonstrating the reaction's versatility in creating materials with tailored properties. rsc.org This approach enables the creation of a broad library of vinyl-1,2,3-triazole-based monomers carrying aliphatic, aromatic, or other functional groups. researchgate.net

Table 2: Examples of Functionalized Monomers via CuAAC

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product Type |

| Ethynyltrimethylsilane | Benzyl Azide | CuF₂ | 1-Benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole nih.gov |

| Phenylacetylene (B144264) | Azidochalcones | Copper(II) acetate (B1210297) monohydrate | Triazole-tethered chalcone (B49325) hybrids mdpi.com |

| Alkyne-functionalized organoalkoxysilanes | Organic azides | Heterogeneous Cu(I) catalyst | Functional organosilicon monomers rsc.org |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. chalmers.seacs.org Discovered by the Fokin and Jia groups, this reaction expands the synthetic toolbox, allowing chemists to choose the desired triazole substitution pattern simply by selecting the appropriate metal catalyst. chalmers.seacs.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC is effective for both terminal and internal alkynes, further broadening its synthetic utility. acs.orgorganic-chemistry.org

The RuAAC reaction exhibits high regioselectivity for the 1,5-disubstituted triazole product. organic-chemistry.orgresearchgate.net The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride, or [CpRuCl], complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgacs.orgnih.gov

The proposed mechanism for RuAAC differs significantly from that of CuAAC. It is believed to proceed through the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgacs.orgnih.gov This is followed by reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgorganic-chemistry.org Density Functional Theory (DFT) calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. organic-chemistry.orgnih.gov

Table 3: Key Features of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Feature | Description |

| Primary Product | 1,5-disubstituted 1,2,3-triazoles chalmers.seacs.org |

| Alkyne Substrate Scope | Terminal and internal alkynes acs.orgorganic-chemistry.org |

| Common Catalysts | [CpRuCl] complexes, e.g., CpRuCl(PPh₃)₂ organic-chemistry.orgacs.orgnih.gov |

| Proposed Intermediate | Six-membered ruthenacycle wikipedia.orgacs.org |

| Key Mechanistic Steps | Oxidative coupling followed by reductive elimination organic-chemistry.org |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction, typically between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This methodology offers an alternative strategy for synthesizing derivatives of this compound, not by forming the triazole ring itself, but by creating a new C-C bond at the vinyl group. A notable example is the stereoselective, base-free Heck coupling between vinyl-1H-1,2,3-triazole derivatives and other molecules, such as 1,4-naphthoquinones. researchgate.net

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final step is typically a β-hydride elimination, which forms the product and regenerates the Pd(0) catalyst. Recent advancements include the development of visible-light-driven Heck reactions, which can proceed under mild conditions via a radical pathway.

Table 4: Example of a Palladium-Catalyzed Heck Coupling

| Vinyl Substrate | Coupling Partner | Catalyst | Key Feature |

| 1-Phenyl-4-vinyl-1H-1,2,3-triazole | 3-halo-1,4-Naphthoquinones | Palladium acetate | Forms a C-C bond, creating a naphthoquinone-triazole hybrid researchgate.net |

| Internal vinyl bromides | Styrenes | Pd(OAc)₂ with visible light | Visible-light-driven radical pathway |

Mercury-Catalyzed Vinyl Exchange Reactions

One of the earlier methods for synthesizing N-vinyl-1,2,3-triazoles involves a vinyl exchange reaction catalyzed by mercury(II) salts. nih.govrsc.orgrsc.org This transvinylation process typically uses vinyl acetate as the vinyl group donor to introduce the vinyl moiety onto the triazole ring.

Transition Metal-Free Synthetic Routes

In response to the limitations of metal-catalyzed reactions, significant research has focused on developing transition metal-free synthetic routes. rsc.orgnih.gov These methods offer safer, more cost-effective, and environmentally benign alternatives for the production of this compound and its derivatives. rsc.org

A prominent transition metal-free strategy is the direct hydroamination of alkynes with triazoles, promoted by a simple inorganic base. nih.govrsc.orgnih.gov This approach avoids the use of expensive and toxic metal catalysts and ligands. rsc.orgrsc.org The reaction typically involves heating a mixture of the triazole and an alkyne in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgresearchgate.net The base plays a crucial role in activating the N-H bond of the triazole, facilitating its nucleophilic attack on the alkyne. nih.govnih.gov

Base-Mediated Hydroamination of Alkynes and Triazoles

Anti-Markovnikov Stereoselective Hydroamination

A key feature of the base-mediated hydroamination of terminal alkynes is its high stereoselectivity, predominantly yielding the anti-Markovnikov addition product. nih.govrsc.orgrsc.orgorganic-chemistry.orgacs.org In this process, the triazole nitrogen atom adds to the terminal carbon of the alkyne. nih.gov The stereochemical outcome (Z- or E-isomer) is strongly influenced by the electronic properties of the substituents on the alkyne.

A proposed mechanism suggests that the base deprotonates the triazole, forming a triazolide anion. nih.gov This anion then attacks the alkyne in a nucleophilic addition. The resulting alkenyl anion is then protonated by the solvent (e.g., DMSO), which acts as the proton source, to yield the final vinyltriazole product. nih.gov The kinetic stability of the intermediate alkenyl anion often leads to the preferential formation of the Z-isomer. nih.gov However, the strength of electron-withdrawing groups on the phenyl ring of arylacetylenes can directly affect the stereoselectivity, in some cases leading exclusively to the E-isomer. rsc.orgresearchgate.net

Functional Group Tolerance and Yield Optimization

This base-mediated hydroamination method demonstrates broad functional group tolerance, making it a versatile tool for synthesizing a wide array of functionalized vinyl triazole derivatives. nih.govrsc.orgrsc.orgrsc.org The reaction accommodates various substrates, including terminal and internal alkynes bearing aryl and heteroaryl groups, as well as different triazole derivatives. rsc.orgresearchgate.net

Alkynes with both electron-donating and electron-withdrawing substituents on the phenyl ring are well-tolerated, generally providing moderate to good yields. rsc.orgresearchgate.net For instance, alkynes with electron-donating groups like methoxy (B1213986) and methyl groups on the phenyl ring react efficiently to give the corresponding vinyltriazoles in high yields. rsc.org Similarly, alkynes with electron-withdrawing groups such as halogens or trifluoromethyl groups also proceed smoothly. rsc.org The reaction is also effective with heteroaromatic alkynes, such as those containing naphthalene (B1677914) or thiophene (B33073) moieties. rsc.orgrsc.org

Optimization studies have shown that the choice of base, its concentration, and the reaction temperature are critical for maximizing the yield. rsc.org Cesium carbonate has been identified as a particularly effective base, and DMSO is a common solvent of choice. rsc.orgrsc.org

Table 1: Base-Mediated Hydroamination of Phenylacetylene Derivatives with 1,2,3-Triazole

| Alkyne Substituent (on Phenyl Ring) | Product Yield (%) | N-1/N-2 Ratio | Stereoselectivity (Z/E) |

| 4-Methoxy (electron-donating) | 92 | 88:12 | >99:1 (Z) |

| 4-Methyl (electron-donating) | 89 | 85:15 | >99:1 (Z) |

| 4-Fluoro (electron-withdrawing) | 61 | 60:40 | 80:20 (Z/E) |

| 4-Chloro (electron-withdrawing) | 69 | 65:35 | 75:25 (Z/E) |

| 4-Cyano (strong electron-withdrawing) | 96 | 12:88 | >1:99 (E) |

| 4-Trifluoromethyl (strong E-withdrawing) | 94 | 8:92 | >1:99 (E) |

| Data compiled from studies on base-mediated hydroamination reactions. rsc.orgresearchgate.net |

Dehydrohalogenation represents a classic and straightforward method for the synthesis of alkenes, including this compound. wikipedia.org This elimination reaction involves the removal of a hydrogen halide (HX) from a substrate, typically an alkyl halide, upon treatment with a base. wikipedia.org

In the context of this compound synthesis, the starting material is an N-(2-haloethyl)triazole derivative. For example, 1-(1-bromoethyl)-4-acyl-1H-1,2,3-triazoles can be converted into their corresponding 1-vinyl derivatives through a base-induced elimination of hydrogen bromide. researchgate.net This method is an example of a β-elimination reaction and provides a direct route to the vinyl group from a saturated ethyl precursor.

A highly efficient, high-yield route to N-vinyl-1,2,3-triazole monomers has been developed using a modified Wolff's cyclocondensation reaction. nih.govrsc.org This method is presented as a viable and advantageous alternative to the widely used azide-alkyne click chemistry. nih.gov

The synthesis involves the reaction of 2-aminoethanol with α-diazo-β-oxoamides. nih.govrsc.org This cyclocondensation process constructs the 1,2,3-triazole ring and incorporates the vinyl precursor simultaneously. The resulting N-(2-hydroxyethyl)triazole can then be dehydrated to form the final N-vinyl-1,2,3-triazole product. This methodology is noted for its high yields and the feasibility of producing a variety of N-vinyl-1,2,3-triazole monomers suitable for polymerization. nih.govrsc.org

Organocatalyzed Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. nih.gov This approach utilizes small organic molecules to accelerate chemical reactions, often with high levels of stereoselectivity and regioselectivity. nih.gov While specific organocatalytic methods for the direct synthesis of the parent this compound are not extensively documented in the reviewed literature, the principles of organocatalysis have been successfully applied to the synthesis of substituted vinyltriazole derivatives.

One notable strategy involves the synthesis of β-substituted 4-vinyl-1,2,3-triazoles from enals and aryl azides. This reaction proceeds via a [3+2] cycloaddition, a cornerstone of triazole synthesis. The mechanism of such organocatalytic routes can be categorized based on the active intermediate involved in the reaction. nih.gov These approaches offer significant advantages, including high yields, broad substrate scope, and the ability to create novel molecular architectures. nih.gov

The development of atropisomeric triazole-containing organocatalysts represents a sophisticated advancement in this field. bham.ac.uk Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their application in catalysis can lead to high levels of asymmetric induction. bham.ac.uk While the direct application to this compound synthesis is a developing area, these chiral catalysts hold promise for the enantioselective synthesis of complex vinyltriazole derivatives.

The table below summarizes different organocatalytic approaches that have been applied to the synthesis of various triazole derivatives, highlighting the versatility of this methodology.

| Catalyst Type | Reactants | Product Type | Key Advantages |

| Amines | Aldehydes, Ketones | Substituted 1,2,3-triazoles | High regioselectivity, broad substrate scope |

| Proline | Enals, Aryl azides | β-substituted 4-vinyl-1,2,3-triazoles | Access to functionalized vinyltriazoles |

| Atropisomeric Triazoles | Various | Chiral triazole derivatives | High enantioselectivity |

This table is a conceptual summary based on general organocatalytic principles for triazole synthesis and does not represent specific reactions for the parent this compound due to a lack of detailed examples in the provided search results.

Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly influencing the development of synthetic protocols for this compound and its derivatives. These strategies aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as the use of renewable feedstocks, safer solvents, and energy-efficient processes.

A significant focus in the green synthesis of vinyltriazoles has been the move away from potentially hazardous reagents and transition-metal catalysts. Traditional methods often rely on copper catalysis, which, while efficient, can lead to metal contamination in the final product.

Recent research has demonstrated the successful synthesis of vinyl-1,2,3-triazole derivatives under transition-metal-free conditions. One such method employs an inorganic base to promote the reaction between alkynes and triazoles. This approach is not only cost-effective but also offers high yields and excellent tolerance for a variety of functional groups.

Another green approach involves the use of microwave irradiation in the absence of a catalyst for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org This method is characterized by its simplicity, efficiency, and mild reaction conditions. organic-chemistry.org Furthermore, solvent-free "flash" synthesis using a supported copper(I) catalyst represents a significant step towards greener processes, providing products in high yields and purities within minutes. nih.gov

The use of ethanol (B145695) as a green solvent has also been explored in the synthesis of 1,2,3-triazoles. researchgate.net Ethanol is a renewable, biodegradable, and low-toxicity solvent, making it an attractive alternative to more hazardous organic solvents. researchgate.net

The following table highlights key features of selected green chemistry procedures for triazole synthesis.

| Method | Key Features | Reactants | Catalyst/Promoter | Solvent |

| Transition-Metal-Free Synthesis | Avoids metal contamination, cost-effective | Alkynes, Triazoles | Inorganic Base | DMSO |

| Microwave-Assisted Synthesis | Rapid, catalyst-free, mild conditions | Hydrazines, Formamide | None | Not specified |

| Supported Catalyst, Solvent-Free | "Flash" synthesis, high purity | Neat azides and alkynes | Amberlyst® A21•CuI | None |

| Green Solvent Synthesis | Use of renewable, low-toxicity solvent | Benzene-ethanol derivatives, 1,2,4-triazole (B32235) | K2CO3, NaBH4, NaOH | Ethanol, Methanol (B129727), Acetonitrile |

The choice of solvent is a critical factor in the environmental impact of a synthetic process. An ideal green solvent should be non-toxic, renewable, biodegradable, and have a low environmental impact.

Dimethyl Sulfoxide (DMSO) has been utilized as a solvent in the synthesis of vinyltriazole derivatives. nih.gov It is a polar aprotic solvent with the ability to dissolve a wide range of polar and nonpolar molecules. nih.gov In some reactions, DMSO can also act as an oxidant. nih.gov However, it is important to consider that DMSO can potentially interfere with certain biological assays and may not always be the most environmentally benign choice. mdpi.com

Ethanol is increasingly recognized as a promising green solvent for chemical synthesis. researchgate.net It is derived from renewable resources through fermentation, is biodegradable, and has low toxicity. researchgate.net In the context of triazole synthesis, ethanol has been successfully used as a reaction medium, contributing to a cleaner reaction profile. For instance, in a three-component reaction to synthesize nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines, ethanol was found to be a superior solvent compared to water, leading to significantly higher product yields. nih.gov

A comparison of solvents used in triazole synthesis highlights the trend towards greener alternatives.

| Solvent | Classification | Key Properties | Application in Triazole Synthesis |

| Toluene | Traditional, Volatile Organic Compound (VOC) | Non-polar, effective for many organic reactions | Historically used, now often replaced |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High dissolving power, can act as a reagent | Synthesis of vinyltriazole derivatives |

| Ethanol | Green, Bio-derived | Polar protic, renewable, low toxicity | Synthesis of various triazole derivatives |

| Water | Green, Universal Solvent | Highly polar, non-toxic | Used in some multicomponent reactions, but can lead to lower yields in certain cases |

The selection of an appropriate solvent involves a trade-off between reaction efficiency, cost, and environmental impact. The ongoing development of greener solvent alternatives and solvent-free reaction conditions is a key aspect of sustainable chemistry in the synthesis of this compound and its derivatives.

Polymerization Kinetics and Mechanisms of 1 Vinyltriazole

Free-Radical Polymerization Studies

Free-radical polymerization is a common method for producing polymers from vinyl monomers. uomustansiriyah.edu.iq The process involves initiation, propagation, and termination steps, and its kinetics can be significantly influenced by various reaction parameters. uvebtech.comnih.gov

The solvent medium can have a profound effect on the polymerization rate of vinyl monomers. For instance, in the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole, a derivative of 1-vinyltriazole, the process is accelerated in water compared to organic solvents like acetonitrile. researchgate.net This accelerating effect in aqueous solutions is a known phenomenon for the polymerization of some vinyl-azole and tetrazole monomers. researchgate.net The polarity of the solvent can also play a role; for example, a highly dipolar solvent like N,N-dimethylformamide (DMF) can stabilize polar monomers more effectively than a less polar solvent, potentially increasing the activation energy required for radical formation and thus affecting the polymerization rate. beilstein-journals.org

The chemical structure of the monomer, particularly the presence of substituents on the triazole ring, significantly influences its polymerization activity. Research on the radical polymerization of 1-vinyl-3-amino-1,2,4-triazole revealed that the presence of the amino group on the triazole heterocycle reduces the polymerization activity of the monomer when compared to the unsubstituted 1-vinyl-1,2,4-triazole (B1205247). researchgate.net In contrast, small electron-donating groups like methyl radicals on the triazole cycle can increase the thermodynamic affinity of the resulting polymers for water. researchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density of the vinyl group, which in turn affects the rate of polymerization. beilstein-journals.org

Azobisisobutyronitrile (AIBN) is a widely used oil-soluble azo initiator for the free-radical polymerization of a variety of vinyl monomers, including this compound and its derivatives. researchgate.netfujifilm.comnouryon.com Azo initiators like AIBN are preferred in some systems because they generate carbon-centered radicals upon thermal decomposition, which are selective and result in a low amount of branching. nouryon.com

Table 1: Factors Influencing Free-Radical Polymerization of this compound and its Derivatives

| Factor | Influence on Polymerization | Example | Source(s) |

|---|---|---|---|

| Solvent | The polymerization rate is sensitive to the solvent medium. Water can accelerate the polymerization of substituted vinyltriazoles compared to organic solvents. | The polymerization of 1-vinyl-3-amino-1,2,4-triazole is faster in water than in acetonitrile. | researchgate.net |

| Substituents | Substituents on the triazole ring affect monomer reactivity. An amino group decreases polymerization activity. | 1-vinyl-3-amino-1,2,4-triazole shows lower polymerization activity than unsubstituted 1-vinyl-1,2,4-triazole. | researchgate.net |

| Initiator (AIBN) | The polymerization rate increases with initiator concentration. AIBN is a common and effective initiator. | The rate of polymerization increases with a higher concentration of AIBN. | nouryon.comcmu.edu |

To synthesize polymers with well-defined architectures, low polydispersity, and controlled molecular weights, controlled radical polymerization (CRP) techniques are employed. youtube.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for more precise control over the polymerization process.

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a versatile and robust CRP technique that has been successfully applied to this compound monomers. tandfonline.comyoutube.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

The RAFT polymerization of 1-vinyl-1,2,4-triazole (VT) has been achieved using AIBN as the initiator and various chain transfer agents (CTAs), such as dithiocarbamates, xanthates, and trithiocarbonates. researchgate.net Among these, dithiocarbamates were found to be the most efficient CTAs for the polymerization of VT. researchgate.net The mechanism involves a degenerative transfer process where the growing polymer chains are reversibly capped by the RAFT agent, maintaining a low concentration of active radicals at any given time. youtube.com

Kinetic studies of the RAFT polymerization of a triarylimidazole-functionalized 4-vinyl-1,2,3-triazole monomer (DVT) in DMSO at 70°C, using AIBN as the initiator and 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DMP) as the RAFT agent, demonstrated the controlled nature of the polymerization. tandfonline.com The results showed a linear pseudo-first-order kinetic plot and a linear evolution of molecular weight with monomer conversion, which are characteristic features of a controlled polymerization process. tandfonline.com This control allows for the synthesis of complex architectures like block copolymers. youtube.com

Table 2: RAFT Polymerization of this compound Derivatives

| Monomer | Initiator | RAFT Agent (CTA) | Solvent | Key Findings | Source(s) |

|---|---|---|---|---|---|

| 1-Vinyl-1,2,4-triazole (VT) | AIBN | Dithiocarbamates, Xanthates, Trithiocarbonates | Not specified | Dithiocarbamates were the most efficient CTAs. Produced polymers with narrow molecular weight distribution. | researchgate.net |

| Triarylimidazole functionalized 4-vinyl-1,2,3-triazole (DVT) | AIBN | 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DMP) | DMSO | Proceeded in a controlled manner with linear kinetics and a linear increase in molecular weight with conversion. | tandfonline.com |

Controlled Radical Polymerization (CRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Control over Molecular Weight and Dispersity

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as the most effective technique for exerting control over the polymerization of N-vinyl monomers, a class to which this compound belongs. nih.govmdpi.com These monomers are often categorized as "less activated monomers" (LAMs), which presents challenges for controlled polymerization. However, the appropriate selection of a RAFT agent, or chain transfer agent (CTA), is crucial for success. sigmaaldrich.com For instance, trithiocarbonates and dithiobenzoates are highly effective CTAs for "more activated monomers" (MAMs), while xanthates are often required for LAMs. nih.govrsc.org

Research on the closely related 1-vinyl imidazole (B134444) (1VIM) has shown that using acetic acid as a solvent can facilitate a well-controlled RAFT polymerization. rsc.org The acid protonates the monomer, which helps to stabilize the propagating radicals, leading to polymers with low dispersity (Đ), a measure of the uniformity of polymer chain lengths. rsc.org This approach allows for a linear evolution of molecular weight with monomer conversion and the synthesis of polymers with dispersity values as low as 1.05. rsc.org This high degree of control is a hallmark of a living polymerization process.

Table 1: Representative Data for Controlled RAFT Polymerization of N-Vinyl Monomers Data presented is illustrative of control achieved for analogous N-vinyl systems.

| Monomer System | Chain Transfer Agent (CTA) | Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1-Vinyl Imidazole / Acetic Acid | Trithiocarbonate | ~95 | 15,000 | 14,500 | 1.10 |

| N-Vinylcarbazole | Trithiocarbonate | High | - | - | < 1.1 |

| 4-Vinylbenzaldehyde | DDMAT Trithiocarbonate | 76 | - | 10,300 | 1.17 |

Chain Extension Experiments

A definitive test for a living polymerization process is the ability to reinitiate polymerization from a pre-existing polymer chain by adding a new batch of monomer. This "chain extension" creates a block copolymer. The living characteristics of poly(this compound) prepared by RAFT are confirmed by such experiments.

For example, a poly(1-vinyl imidazole) macro-CTA, synthesized via RAFT, has been successfully chain-extended with monomers like n-butyl acrylate (B77674) and N,N-dimethyl acrylamide. rsc.org Similarly, a well-defined poly(4-vinylbenzaldehyde) with a terminal RAFT functionality was used as a macro-CTA to polymerize styrene (B11656), resulting in a diblock copolymer with a low polydispersity index (PDI) of 1.19. nih.gov These examples demonstrate that the integrity of the terminal RAFT group is maintained, allowing for the synthesis of complex block copolymer architectures based on a vinylazole block.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization (CRP) technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. numberanalytics.com This reversible termination minimizes irreversible termination reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. numberanalytics.comwikipedia.org The process relies on the thermal homolysis of an alkoxyamine initiator, which generates an initiating radical and the mediating nitroxide radical. wikipedia.org While NMP is effective for a range of monomers, particularly styrenes and acrylates, its application to less activated monomers like N-vinylamides and N-vinylazoles is challenging and not widely documented. nih.gov For N-vinyl monomers, RAFT polymerization has proven to be a more versatile and widely successful methodology. nih.gov

Regioisomeric Polymerization Behavior

The specific placement of the vinyl group on the triazole ring significantly impacts polymerization activity. Studies comparing the free-radical copolymerization of different 1-vinyl-1,2,3-triazole regioisomers with styrene highlight the profound effects of electronic and steric factors. ug.edu.ghtue.nl

Specifically, 1,5-vinyl-1,2,3-triazoles are found to be more reactive than their 1,4-vinyl-1,2,3-triazole counterparts. ug.edu.ghtue.nl In the case of 1,4-vinyl-triazoles, the reactivity is quite similar to that of styrene, leading to the formation of random copolymers. ug.edu.ghtue.nl In contrast, the higher reactivity of the 1,5-isomers alters the copolymer composition significantly. This difference is quantified by reactivity ratios (r), where r > 1 indicates the monomer prefers to add to its own type, r < 1 indicates it prefers to add to the comonomer, and r ≈ 1 suggests random incorporation.

Table 2: Reactivity Ratios for Copolymerization of Vinyl-1,2,3-triazole Isomers with Styrene at 65 °C ug.edu.ghtue.nl

| Vinyltriazole Monomer | r (styrene) | r (vinyltriazole) | Copolymer Type |

|---|---|---|---|

| 1-methyl-4-vinyl-1,2,3-triazole | 0.90 | 0.87 | Random |

| 1-benzyl-4-vinyl-1,2,3-triazole | 1.62 | 0.50 | Statistical/Blocky |

| 1-octyl-4-vinyl-1,2,3-triazole | 1.97 | 0.54 | Statistical/Blocky |

| 1-benzyl-5-vinyl-1,2,3-triazole | 0.34 | 0.49 | Alternating Tendency |

| 1-octyl-5-vinyl-1,2,3-triazole | 0.13 | 0.66 | Alternating Tendency |

Mechanisms of Macroradical Termination

In the radical polymerization of 1-vinyl-1,2,4-triazole (VTA), the growing chain is predominantly terminated through the monomolecular quenching of macroradicals. researchgate.net A proposed mechanism suggests that in the growing VTA radical, the lone pair of electrons on the nitrogen atom at the N(2) position of the triazole ring interacts with the terminal α-carbon atom of the polymer chain. researchgate.net This interaction can lead to two primary termination pathways:

Disproportionation : The resulting di(1,2,4-triazolyl-1)methyl radical can disproportionate, generating a triazolyl radical. researchgate.net

Direct Elimination : It is also possible for a direct elimination of the triazolyl radical from the growing radical to occur. researchgate.net

Both pathways result in the formation of a macromolecule with a terminal double bond, which itself could potentially react further. researchgate.net

Radiation-Induced Polymerization

Radiation-induced polymerization is a method that uses high-energy radiation, such as gamma (γ) rays or electron beams, to generate initiating radical species in situ. ichtj.waw.pl This technique allows for polymerization to be carried out at ambient temperatures and without chemical initiators or catalysts, resulting in high-purity polymers. researchgate.net

This method has been successfully applied to 1-vinyl-1,2,4-triazole (VT) to synthesize poly(1-vinyl-1,2,4-triazole) (PVT). mdpi.com The process can be used to create hydrogels by simultaneous polymerization and crosslinking in aqueous solutions. nih.gov The molecular weight of the resulting polymer is influenced by factors such as the initial monomer concentration and the total absorbed radiation dose. researchgate.net In some systems, such as the polymerization of VT in the presence of gold (III) ions, an inhibition period is observed, which is influenced by the concentration of the metal ion, before polymerization proceeds. mdpi.com

Table 3: Effect of Monomer Concentration and Radiation Dose on the Molecular Weight of Poly(1-vinyl-1,2,4-triazole) researchgate.net

| Initial VT Concentration (wt.%) | Absorbed Dose (kGy) | Weight-Average Molecular Weight (Mw) (Da) |

|---|---|---|

| 10 | 11.5 | 6.6 x 10⁵ |

| 1 | - | Significantly lower Mw |

Advanced Characterization of 1 Vinyltriazole Based Materials

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 1-vinyltriazole and confirming its successful polymerization into poly(this compound).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structures of this compound monomers and their corresponding polymers. rsc.org

¹H NMR of this compound Monomer: The ¹H NMR spectrum of the this compound monomer displays characteristic signals for the protons of the vinyl group and the triazole ring. The vinyl group protons typically appear as a set of distinct multiplets due to geminal, cis, and trans couplings. The protons on the triazole ring appear as singlets at lower field (higher ppm values) due to the aromatic nature of the ring.

¹H NMR of Poly(this compound): Upon polymerization, the distinct signals of the N-vinyl group protons disappear from the ¹H NMR spectrum. researchgate.net Instead, broad signals corresponding to the protons of the polymer backbone (methine and methylene (B1212753) groups) emerge at higher field (lower ppm values), typically in the range of δ 1.1-4.3 ppm. researchgate.net The signals for the triazole ring protons remain, though they may be broadened, and are observed in the region of δ 7.3-7.9 ppm. researchgate.net

¹³C NMR of this compound Monomer and Polymer: ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In the monomer, distinct resonances for the two vinyl carbons and the carbons of the triazole ring are observed. After polymerization, the signals for the vinyl carbons are replaced by signals for the aliphatic carbons of the polymer backbone. The chemical shifts of the triazole ring carbons may also experience a slight shift. The structure of copolymers of vinyl chloride and 1-vinyl-1,2,4-triazole (B1205247) has been effectively studied using quantitative ¹³C NMR spectroscopy. researchgate.net

Below is a table summarizing typical chemical shifts observed for the monomer and polymer.

Interactive Data Table: NMR Chemical Shifts (δ, ppm) for this compound and Poly(this compound)

| Assignment | ¹H NMR (Monomer) | ¹³C NMR (Monomer) | ¹H NMR (Polymer) | ¹³C NMR (Polymer) |

|---|---|---|---|---|

| Vinyl Group (=CH) | ~7.0-7.2 (dd) | ~130 | - | - |

| **Vinyl Group (=CH₂) ** | ~5.0-5.8 (m) | ~108 | - | - |

| Polymer Backbone (-CH-) | - | - | ~3.4-4.3 (br) | ~53 |

| Polymer Backbone (-CH₂-) | - | - | ~1.1-2.2 (br) | ~42 |

| Triazole Ring (C-H) | ~7.5-8.1 (s) | ~143 | ~7.3-7.9 (br) | ~130 |

| Triazole Ring (C-H) | ~7.9-8.5 (s) | ~125 | ~7.9-8.5 (br) | ~118 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific triazole isomer.

FTIR spectroscopy is used to identify functional groups in both the monomer and the polymer, providing clear evidence of polymerization. hacettepe.edu.tr

In the FTIR spectrum of the This compound monomer , characteristic absorption bands for the vinyl group are prominent. These include C=C stretching vibrations around 1645-1650 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹. The triazole ring also shows characteristic absorptions, such as C=N stretching around 1510 cm⁻¹ and ring stretching vibrations. hacettepe.edu.tr

Upon polymerization , the most significant change in the FTIR spectrum is the disappearance or significant reduction of the peaks associated with the vinyl group. researchgate.net The C=C stretching vibration at ~1650 cm⁻¹ vanishes, confirming the conversion of the double bonds into single bonds in the polymer backbone. The bands corresponding to the triazole ring remain in the spectrum of poly(this compound) . lew.ro

Interactive Data Table: Key FTIR Absorption Bands (cm⁻¹) for this compound and Poly(this compound)

| Vibrational Mode | Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-H Stretch (sp²) | Vinyl Group | ~3100 | Absent | hacettepe.edu.tr |

| C=C Stretch | Vinyl Group | ~1650 | Absent | hacettepe.edu.tr |

| C=N Stretch | Triazole Ring | ~1510 | ~1510 | hacettepe.edu.tr |

| C-H Bending | Vinyl Group | ~960 | Absent | researchgate.net |

| Fe-O Stretch | Magnetite Core (in composites) | - | ~580 | lew.ro |

Note: Wavenumbers are approximate.

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within the monomer and polymer. mat-cs.com The this compound monomer exhibits a distinct absorption band in the UV region. A characteristic absorption maximum (λmax) is observed around 226 nm, which is attributed to the π → π* electronic transition of the carbon-carbon double bond (C=C) of the vinyl group. mdpi.comresearchgate.net

The polymerization of this compound can be monitored using UV-Vis spectroscopy. As the polymerization proceeds, the concentration of the monomer decreases, leading to a corresponding decrease in the intensity of the absorption band at 226 nm. mdpi.com This allows for the kinetic analysis of the polymerization reaction. researchgate.net In studies involving the synthesis of gold nanoparticles stabilized by poly(1-vinyl-1,2,4-triazole), UV-Vis spectroscopy is used to follow both the polymerization of the monomer and the formation of the nanoparticles, which exhibit a separate surface plasmon resonance (SPR) band. mdpi.com

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. While not typically used for the direct analysis of the organic polymer structure, AAS is crucial for characterizing metal-containing nanocomposites based on poly(this compound).

For instance, in the synthesis of insoluble silver-containing nanocomposites derived from a copolymer of 1-vinyl-1,2,4-triazole and acrylonitrile (B1666552), AAS was employed to determine the silver content in the final material. researchgate.net The analysis confirmed that the silver content in the nanocomposites could be varied, for example, from 8.0% to 23.5%. researchgate.net This technique is essential for verifying the composition and loading of metal nanoparticles within the polymer matrix, which is critical for applications in catalysis, antimicrobial materials, and electronics. researchgate.net

Morphological and Structural Investigations of Polymeric Materials

Microscopy techniques are vital for understanding the supramolecular structure, morphology, and dispersion of this compound-based polymeric materials, especially in the form of composites and nanoparticles.

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology, size, and distribution of nanoparticles within a poly(this compound) matrix. researchgate.net Poly(this compound) is an effective stabilizer for metal nanoparticles due to the coordinating ability of the triazole rings with metal ions. mdpi.com

X-ray Phase Analysis / X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a material. It is particularly valuable for determining the degree of crystallinity in polymers. When X-rays interact with a material, they are scattered by the electrons of the atoms. In crystalline materials, where atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. In contrast, amorphous materials lack long-range order, resulting in a broad, diffuse scatter known as an amorphous halo.

In the study of this compound-based materials, XRD is employed to ascertain their solid-state morphology. For instance, analysis of composite hydrogels containing poly-1-vinyl-1,2,4-triazole (PVT) has shown that the PVT component contributes to the material's amorphous nature. X-ray diffractograms of these air-dried BC/PVT composites revealed a single polymeric amorphous halo, indicating a lack of significant crystalline domains within the polymer matrix. mdpi.com This amorphous character is typical for many vinyl polymers and influences properties such as solubility and mechanical flexibility. The broadness of the diffraction peak is often correlated with the degree of crystallinity; a broader peak suggests a more amorphous structure. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edudiva-portal.org The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edu

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, degradation behavior, and service temperature limits of polymeric materials.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kpi.ua It provides critical information about the thermal stability and decomposition profile of materials, such as this compound-based polymers. nih.gov The resulting data is presented as a TGA curve, plotting mass loss against temperature.

Studies on poly-1-vinyl-1,2,4-triazole (PVT) demonstrate its thermal decomposition behavior. The TGA thermogram of pure PVT shows distinct stages of weight loss. researchgate.net A slight initial weight loss is typically attributed to the evaporation of absorbed water or residual solvent. uotechnology.edu.iq The main decomposition phase occurs at higher temperatures, corresponding to the structural degradation of the polymer chain. researchgate.net The thermal stability of PVT can be compared with that of its nanocomposites, where the inclusion of nanoparticles may alter the decomposition profile. researchgate.net Polymers based on N-vinyl-1,2,3-triazoles have also been characterized by TGA, which confirmed their high thermal stability. rsc.orgresearchgate.net

| Material | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|---|

| Pure PVA | 1st | 90 - 170 | 3.07 |

| 2nd | 260 - 420 | 91.87 | |

| Pure PVP | 1st | 80 - 190 | 17.75 |

| 2nd | 400 - 460 | 78.96 |

This table presents representative TGA data for common vinyl polymers to illustrate typical decomposition profiles. The first decomposition step is often related to the loss of volatile components like solvents, while the second step represents the primary degradation of the polymer structure. uotechnology.edu.iq

Molecular Weight Determination

The molecular weight and its distribution are among the most important characteristics of a polymer, as they directly influence its mechanical, thermal, and solution properties. lcms.cz

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. lcms.cztainstruments.com The method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. tainstruments.com Larger molecules cannot enter the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. The result is a chromatogram that represents the molecular weight distribution of the sample. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated.

GPC is a standard method for characterizing polymers of this compound. rsc.orgresearchgate.net For instance, in studies where poly(1-vinyl-1,2,4-triazole) was synthesized via radiation-induced polymerization, GPC was used to demonstrate how the resulting molecular weight is affected by factors such as monomer concentration and radiation dose. semanticscholar.org

| VT Concentration (wt. %) | Radiation Dose (kGy) | Weight Average Molecular Weight (Mw) (Da) |

|---|---|---|

| 1 | 5.5 | 82,000 |

| 1 | 14 | 90,000 |

| 1 | 23 | 100,000 |

This table, based on reported findings, shows that for a 1 wt. % solution of 1-vinyl-1,2,4-triazole (VT), the weight average molecular weight of the resulting polymer increases with the absorbed radiation dose. semanticscholar.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For polymers, it serves as a crucial tool to verify the empirical formula of a newly synthesized monomer or the repeat unit in a polymer. By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can confirm the purity and structural integrity of the material. icm.edu.pl

In the context of this compound-based materials, elemental analysis is used to confirm successful polymerization or copolymerization. For example, in the synthesis of copolymers of 1-vinyl-1,2,4-triazole (VTA) with other monomers, the measured percentages of carbon, hydrogen, and nitrogen in the final product are matched against the calculated values to confirm the copolymer's composition. researchgate.net A close agreement between the found and calculated values provides strong evidence for the proposed structure. The nitrogen content is particularly informative for triazole-based polymers. mdpi.com

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| 1-Vinyl-1,2,4-triazole (Monomer) | C | 50.52 | - |

| H | 5.30 | - | |

| N | 44.18 | - | |

| Copolymer (VTA-VTHI) | C | 54.64 | - |

| H | 5.81 | - | |

| N | 39.55 | - |

This table shows a comparison between the calculated elemental composition for the 1-vinyl-1,2,4-triazole monomer and a reported copolymer containing it. Such comparisons are essential for verifying the structure of new materials. researchgate.net

Derivatization and Functionalization Strategies for 1 Vinyltriazole

Synthesis of Substituted 1-Vinyltriazole Monomers

Creating functional monomers before polymerization is a primary strategy for incorporating specific chemical groups into the final polymer structure. This approach allows for precise control over the monomer composition and the distribution of functional units along the polymer chain.

Triarylimidazole Functionalized Vinyltriazole Monomers

Table 1: Synthesis Overview of 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT)

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Preparation of Azide (B81097) Precursor | Diazonium salt of an aromatic amine, Sodium azide |

| 2 | Click Chemistry Coupling | But-3-yn-1-ol, Cu(I) catalyst |

| 3 | Vinyl Group Formation | Conversion of alcohol to bromide, Potassium hydroxide (B78521) |

Data sourced from Taylor & Francis Online. tandfonline.com

Nitro-Substituted N-Vinyl-1,2,3-Triazole Derivatives

Nitro-substituted N-vinyltriazoles are another important class of functionalized monomers. A series of 5-substituted 3-nitro-1-vinyl-1,2,4-triazoles has been synthesized through two primary methods. researchgate.net The first method involves the alkaline treatment of corresponding 1-(2-haloethyl)- or 1-(2-nitroxyethyl)-3-nitro-1,2,4-triazoles. researchgate.net The second, more versatile method is the transvinylation of NH acids of the same triazole series using vinyl acetate (B1210297). researchgate.net The applicability of the transvinylation method is dependent on the pKa value of the azole. researchgate.net

These nitro-substituted vinyltriazoles exhibit interesting reactivity. The vinyl double bond on the nitrogen atom is generally inactive towards both nucleophilic and electrophilic reagents. researchgate.net However, a halogen atom at the 5-position of the triazole ring shows enhanced reactivity, allowing for versatile structural modifications through nucleophilic substitution. researchgate.net This feature enables the replacement of the halogen with various groups, including a triazolate ion. researchgate.net The synthesis of N,N'-ethylene-bridged nitropyrazoles has also been explored as part of research into energetic materials. researchgate.net Additionally, p-Toluenesulfonic acid (p-TsOH) has been shown to be a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins and sodium azide for the rapid synthesis of 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

Vinyltriazole Derivatives with Aryl and Heteroaryl Groups

A variety of methods exist for synthesizing vinyltriazole derivatives featuring aryl and heteroaryl substituents, offering access to a diverse library of monomers for functional polymers. psu.edu

A significant development is a transition metal-free method for the direct synthesis of vinyltriazole derivatives from alkynes and triazoles, promoted by an inorganic base like cesium carbonate (Cs₂CO₃) in DMSO. rsc.orgrsc.org This approach provides an atom-economical, green, and cost-efficient alternative to traditional methods. rsc.org The reaction demonstrates excellent functional group tolerance for a range of substrates, including terminal and internal alkynes with aryl and heteroaryl groups. rsc.orgrsc.org It typically results in the anti-Markovnikov, Z-stereoselective hydroamination of the alkynes. rsc.org For instance, reacting 4-phenyl-1H-1,2,3-triazole with phenylacetylene (B144264) using Cs₂CO₃ in DMSO at 120 °C yields the corresponding N-1 substituted vinyltriazole product. rsc.org

Another powerful and widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". psu.edursc.org This method is known for its simple operation, high yields, and compatibility with numerous functional groups. rsc.org One strategy involves the in-situ generation of an azide from an aryl halide (e.g., iodobenzene) and sodium azide, which then reacts with a vinyl-functionalized alkyne like 1-trimethylsilyl-2-vinyl acetylene (B1199291) in a one-pot synthesis. psu.edu This yields 1-aryl-4-vinyl-1,2,3-triazole derivatives. psu.edu

Other synthetic routes include:

Modified Wolff's cyclocondensation reactions using 2-aminoethanol and α-diazo-β-oxoamides. rsc.orgnih.gov

Palladium-catalyzed direct C-H bond arylations of the 1,2,3-triazole ring to introduce aryl groups at the C-5 position. organic-chemistry.org

Condensation of 1H-1,2,3-triazole-4-carbohydrazides with various carbonyl compounds or isothiocyanates to build more complex heterocyclic systems attached to the triazole core. cardiff.ac.uk

Table 2: Comparison of Synthesis Methods for Aryl/Heteroaryl Vinyltriazoles

| Method | Catalyst/Promoter | Key Features |

|---|---|---|

| Base-Promoted Hydroamination | Cesium Carbonate (Cs₂CO₃) | Transition metal-free, green, cost-efficient, anti-Markovnikov selectivity. rsc.orgrsc.org |

| CuAAC ("Click Chemistry") | Copper(I) | High yields, broad functional group tolerance, one-pot synthesis possible. psu.edursc.org |

| Palladium-Catalyzed Arylation | Palladium(0) | Direct C-5 arylation of the triazole ring. organic-chemistry.org |

| Wolff's Cyclocondensation | N/A | Alternative to click chemistry, uses diazo compounds. nih.gov |

Data sourced from multiple references. organic-chemistry.orgpsu.edursc.orgrsc.orgnih.gov

Amino-Substituted this compound Derivatives

The introduction of an amino group onto the triazole ring significantly alters the properties of the resulting monomer and polymer. The radical polymerization of 1-vinyl-3-amino-1,2,4-triazole (VAT) has been studied, revealing that the amino group decreases the polymerization activity of the monomer compared to unsubstituted 1-vinyl-1,2,4-triazole (B1205247). researchgate.net However, the presence of the amino group enhances the hydrophilic properties of the resulting polymer, poly(1-vinyl-3-amino-1,2,4-triazole) (PVAT), and provides a reactive site for further modification. researchgate.net

The synthesis of 1,2,4-triazole (B32235) derivatives containing amino acid fragments has also been explored. mdpi.com These syntheses often start from materials like 4-nitroacetophenone and proceed through a multi-step process involving epoxidation, substitution, reduction, and amidation to yield the final amino acid-containing triazole compounds. mdpi.com The interaction of triazoles with biological systems is facilitated by the nitrogen atoms in the ring, which can participate in various non-covalent interactions. researchgate.net

Post-Polymerization Modification Approaches

Post-polymerization modification, or polymer analogous reaction, is a powerful strategy for functionalizing polymers that already possess a vinyltriazole backbone. wiley-vch.de This approach is particularly useful for introducing functionalities that might not be stable under polymerization conditions.

A key advantage of polymers derived from amino-substituted vinyltriazoles, such as PVAT, is that the pendant amino group serves as a handle for further chemical transformations. researchgate.net This opens up possibilities for grafting other molecules or changing the chemical nature of the polymer after it has been formed. researchgate.net

General strategies for post-polymerization modification that can be applied to appropriately functionalized polyvinyltriazoles include:

Thiol-Ene Addition: This reaction involves the radical-mediated addition of a thiol to an alkene. wiley-vch.de If a vinyltriazole polymer is synthesized with pendant alkene groups, this highly efficient reaction can be used to attach a wide variety of thiol-containing molecules under mild conditions, often initiated by UV light. wiley-vch.de

Activated Ester Chemistry: Polymers can be prepared from vinyltriazole monomers that contain reactive groups like activated esters (e.g., pentafluorophenyl esters). rsc.org These esters can be readily modified after polymerization by reacting them with various nucleophiles, such as primary or secondary amines, to create a library of functional polymers from a single precursor polymer. rsc.org This method has been used to synthesize polymers that exhibit an upper critical solution temperature (UCST) in ethanol (B145695) or ethanol-water mixtures. rsc.org

The development of controlled radical polymerization techniques, such as RAFT, is crucial for post-polymerization modification as it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures, ensuring that subsequent modification reactions are more efficient and predictable. tandfonline.com

Theoretical and Computational Studies of 1 Vinyltriazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for studying the electronic structure, reactivity, and properties of triazole-based compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, reaction energetics, and spectroscopic data.

DFT calculations are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of triazole derivatives. zsmu.edu.uamdpi.com A primary focus has been on cycloaddition reactions, which are fundamental to forming the triazole ring. mdpi.comnih.gov

Theoretical studies on the [3+2] cycloaddition reactions, a common route to synthesizing 1,2,3-triazoles, have been performed using DFT methods like B3LYP. mdpi.com These calculations help in understanding the step-by-step process of the reaction, including the formation of intermediates and transition states. zsmu.edu.ua For instance, in the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives, DFT analysis has detailed the stages of heterocyclization, from the formation of initial intermediates to the final aromatization of the ring structure. zsmu.edu.ua

Thermodynamic analysis using DFT, which includes calculating changes in enthalpy, entropy, and Gibbs free energy, can predict the feasibility of a reaction under different conditions, such as in the gas phase or in a solvent. zsmu.edu.ua The models can also evaluate the influence of different substituents on the activation energy and the stability of transition states, providing a deeper understanding of the chemical transformations. zsmu.edu.ua

Table 1: Key Applications of DFT in Reaction Mechanism Studies

| Area of Study | Information Obtained from DFT | Typical Functionals/Basis Sets |

|---|---|---|

| Cycloaddition Reactions | Energy barriers, transition state geometries, reaction pathways (concerted vs. stepwise). pku.edu.cn | M06-2X, B3LYP / 6-31G(d), Def2TZVP. mdpi.compku.edu.cn |

| Heterocyclization | Thermodynamic parameters (ΔH, ΔS, ΔG), stability of intermediates, aromatization steps. zsmu.edu.ua | Gaussian 09 software package. zsmu.edu.ua |

| Substituent Effects | Influence on activation energy and stability of transition states. zsmu.edu.ua | Not specified. |

DFT calculations are highly effective in predicting spectroscopic properties, which is crucial for the structural confirmation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating Nuclear Magnetic Resonance (NMR) shielding constants, which are then converted to chemical shifts. nih.govresearchgate.net

This computational approach allows for the assignment of experimental ¹H and ¹³C NMR signals, especially in complex molecules or in cases where dynamic processes like tautomerism are occurring. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, researchers can confirm the proposed structure of a molecule. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with combinations like B3LYP/6-311++G(2d,p) often providing results that are in good agreement with experimental values. nih.gov

Beyond NMR, time-dependent DFT (TD-DFT) can be used to predict electronic properties, such as UV-Vis absorption spectra, by calculating the electronic transition energies and oscillator strengths. nih.govnih.gov

Table 2: DFT Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Computational Method | Common Functional/Basis Set |

|---|---|---|

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net | B3LYP / 6-311++G(d,p), 6-311++G(2d,p). nih.govresearchgate.net |

| UV-Vis Spectra | Time-Dependent DFT (TD-DFT). nih.gov | B3LYP / 6-311++G(d,p). nih.gov |

| Vibrational Frequencies (FT-IR) | DFT Frequency Calculation. nih.gov | B3LYP / 6-311++G(d,p). nih.gov |

Stereochemistry and Tautomerization Studies

The 1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms. researchgate.netresearchgate.net This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational studies, often combined with spectroscopy, are essential for determining the relative stability of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.net

Quantum-chemical calculations using methods like SMD/M06-2X/6–311++G(d,p) can determine the relative stability of possible tautomers in different environments, such as in a solvent. researchgate.net These studies have shown that for many 1,2,4-triazole derivatives, the 1H- or 4H-tautomer is the most prevalent form in solution. researchgate.netresearchgate.net The conformational analysis of functionalized triazoles can be further refined by correlating calculated NMR chemical shifts with experimental data, which helps in identifying the most stable conformations for systems in dynamic equilibrium. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For triazole derivatives, MD simulations provide insights into the conformational flexibility and the stability of interactions with biological targets, such as proteins. semanticscholar.orgpensoft.net

In a typical MD simulation study, a system containing the triazole ligand and its target protein is placed in a simulated physiological environment (e.g., a water box with ions). semanticscholar.orgpensoft.net The simulation, often run for nanoseconds, tracks the movements of all atoms based on a force field. semanticscholar.orgmdpi.com Analysis of the simulation trajectory can reveal:

Stability of the Ligand-Protein Complex: Root Mean Square Deviation (RMSD) is monitored to see if the complex remains stable over the simulation time. mdpi.com

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site can be analyzed. mdpi.com

Conformational Changes: How the binding of the ligand affects the protein's structure and flexibility can be observed through metrics like the Root Mean Square Fluctuation (RMSF). pensoft.net

These simulations are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of the ligand-receptor interaction. pensoft.net

Molecular Docking Studies in Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a DNA molecule. nih.govijper.org This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the structural basis of their biological activity. researchgate.netmdpi.com

For derivatives of 1-vinyltriazole, docking studies have been employed to investigate their potential as antimicrobial or anticancer agents. nih.govbohrium.com The process involves docking the triazole derivative into the active site of a specific biological target. For example, in antifungal research, the target is often lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane biosynthesis. nih.govresearchgate.net

The results of docking studies are typically evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). bohrium.com A lower binding energy generally indicates a more stable and favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. nih.govijper.org These findings can confirm experimental results and guide the design of new, more potent inhibitors. nih.gov

Table 3: Examples of Molecular Docking Targets for Triazole Derivatives

| Biological Target | Associated Activity | Example Study Finding | Citation |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Antifungal | Docking studies confirmed experimental findings of good antifungal activity for vinyl-1,2,4-triazole derivatives. | nih.govresearchgate.net |

| DNA Gyrase B | Antibacterial | The antibacterial mechanism of vinyl-1,2,4-triazole derivatives was proposed to involve inhibition of DNA gyrase B. | researchgate.net |

| Protein Kinase B (Akt) | Anticancer | A triazole derivative showed excellent binding affinity (−170.066 kcal/mol) to protein kinase B. | bohrium.com |

| c-Kit Tyrosine Kinase | Anticancer | A triazole derivative exhibited a binding affinity of −176.749 kcal/mol to c-kit tyrosine kinase. | bohrium.com |

Reactivity and Chemical Transformations of 1 Vinyltriazole

Ring Opening Reactions of Triazole Moieties

While the 1,2,3-triazole ring is generally known for its stability, it can undergo ring-opening reactions under specific, often energetic, conditions. These reactions are of significant interest as they can lead to the formation of diverse acyclic and heterocyclic structures.

A notable reaction of the triazole moiety in vinyltriazoles is its cleavage through radical addition. Research has demonstrated that the intermolecular radical addition to a vinyltriazole can induce the opening of an adjacent benzotriazole (B28993) ring under mild conditions. nih.gov This approach represents a significant departure from traditional methods that often require harsh thermal or photochemical conditions to break the stable triazole ring.

The reaction pathway and the final product can be selectively controlled by the choice of reagents and reaction conditions. nih.gov For instance, when the radical addition is performed under basic conditions, the ring-opening process yields nitriles. nih.gov Conversely, conducting the reaction under neutral conditions leads to the formation of quinoxalines. nih.gov This method provides a novel mode of reactivity for triazoles, expanding their utility in synthetic chemistry. nih.gov

Table 1: Products of Radical Addition Induced Ring Opening of Vinyltriazole Derivatives

| Conditions | Product Type | Reference |

|---|---|---|

| Basic | Nitrile | nih.gov |

| Neutral | Quinoxaline | nih.gov |

Cycloaddition Reactions (excluding synthesis routes covered in section 2)

The vinyl group of 1-vinyltriazole can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are fundamental for constructing more complex cyclic and heterocyclic systems. A key transformation in this category involves the photochemical behavior of related vinyldiazo compounds, which serve as precursors to highly reactive intermediates. nih.gov

Under photochemical conditions, vinyldiazo compounds can be selectively transformed into cyclopropenes. nih.gov These strained cyclopropenes are excellent substrates for subsequent cycloaddition reactions with various dipoles. nih.gov For example, they readily engage in [3+2] cycloaddition reactions with nitrile oxides to form diverse and valuable heterocyclic compounds. nih.gov This photochemical strategy offers high chemoselectivity and good functional group tolerance. nih.gov It's an important contrast to the thermal reactions of vinyldiazo compounds, which typically favor the formation of pyrazoles. nih.gov

Substitution Reactions on the Vinyl Group

The double bond in the vinyl group is susceptible to various addition and substitution reactions. However, in the context of this compound, the most extensively studied reaction at the vinyl group is polymerization. In radical copolymerization reactions, 1-vinyl-1,2,4-triazole (B1205247) has demonstrated higher reactivity compared to comonomers like crotonic aldehyde and 1-vinyl-4,5,6,7-tetrahydroindole. researchgate.netresearchgate.net

While direct substitution on the vinyl group is less common than addition, related vinylation reactions highlight the potential pathways. For instance, palladium-catalyzed C-H activation reactions can achieve the vinylation of various substrates using vinyl sources like vinyl tosylates. mdpi.com Although these examples don't start with this compound, they illustrate a key reactivity pattern for vinyl groups attached to heterocyclic systems.

Oxidation and Reduction Reactions

The this compound molecule contains sites that can be susceptible to oxidation and reduction, although these reactions are less commonly reported than its polymerization or cycloaddition reactivity. The vinyl group can potentially be oxidized to form an epoxide or cleaved under strong oxidizing conditions. Conversely, it can be reduced to an ethyl group via catalytic hydrogenation.

In the context of its copolymers, redox processes are significant. Copolymers of 1-vinyl-1,2,4-triazole with acrylonitrile (B1666552) are used as matrices for the formation of silver and copper-containing polymer magnetic nanocomposites through redox processes. researchgate.net Similarly, copolymers with 1-vinyl-4,5,6,7-tetrahydroindole have been used to encapsulate metallic silver nanoparticles, a process involving the reduction of silver ions within the polymer matrix. researchgate.net These applications highlight the ability of the polymer, and by extension the triazole functionality, to participate in or mediate redox reactions.

Advanced Material Applications of 1 Vinyltriazole Based Polymers and Nanocomposites

Biomedical Materials Research

The inherent biocompatibility and non-toxic nature of poly(1-vinyl-1,2,4-triazole) (PVT) make it an exceptional candidate for creating advanced biomedical materials. nih.govnih.gov Its derivatives are being explored for creating systems for drug delivery, scaffolds for regenerating tissue, and hydrogels with therapeutic properties. nih.gov

Polymers based on 1-vinyltriazole are valuable as precursors for functionalized materials in drug delivery applications. nih.govrsc.org Hydrogels made from poly(1-vinyl 1,2,4-triazole) (PVTAz) have been successfully used as carriers for controlled drug release. nih.gov

In one study, crosslinked PVTAz hydrogels were loaded with the anticancer drug 5-Fluorouracil (5-FU) using two different methods: incorporation during polymerization and adsorption after synthesis. nih.gov Both methods resulted in similar release profiles, achieving a time-dependent release of up to 65% of the drug over 48 hours. nih.gov This demonstrates the potential of PVTAz hydrogels for long-term cancer treatment applications. nih.gov The structure of these hydrogels, which can be formed into shapes like thin-walled hollow cylinders, is integral to their effective release kinetics. nih.gov

Another advanced approach involves using metal-organic frameworks (MOFs) for delivery. A system using a zeolitic imidazolate framework (ZIF-8) was developed to deliver a novel 1,2,4-triazole (B32235) antifungal compound. rsc.org This system demonstrated pH-responsive drug release, enhancing delivery to target sites. rsc.org Furthermore, metal-polymer nanocomposites based on PVT are being investigated for their potential in selective drug delivery. nih.gov

Drug Release from Poly(1-vinyl 1,2,4-triazole) Hydrogels

| Drug | Polymer System | Loading Method | Release Profile | Potential Application |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | Crosslinked PVTAz Hydrogel | Incorporation & Adsorption | 65% release over 48 hours nih.gov | Long-term cancer treatment nih.gov |

| Antifungal Triazole Compound | ZIF-8 MOF | Encapsulation | pH-responsive release rsc.org | Antifungal therapy rsc.org |

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix to support cell growth and tissue regeneration. nih.govnih.gov Composite materials combining poly-1-vinyl-1,2,4-triazole (PVT) with natural polymers like bacterial cellulose (B213188) (BC) are showing significant promise for these applications. mdpi.combohrium.com

Bacterial cellulose is an excellent scaffold material for tissue regeneration on its own. mdpi.com When used as a matrix to form an interpenetrating polymer network (IPN) with PVT, it can be used to create composite hydrogels suitable for applications such as artificial cartilage. mdpi.combohrium.com The synthesis involves the polymerization of 1-vinyl-1,2,4-triazole (B1205247) within the BC matrix, resulting in a hybrid material with enhanced mechanical properties and the biocompatibility of its components. mdpi.com PVT is particularly advantageous due to its high water solubility, resistance to hydrolysis, and non-toxicity. mdpi.com These composite hydrogels provide a robust yet flexible framework for tissue repair. mdpi.combohrium.com

Hydrogels based on this compound can be endowed with advanced therapeutic properties, most notably antibacterial capabilities. nih.govnih.gov This is often achieved by incorporating metal nanoparticles, such as silver, into the polymer matrix. mdpi.comresearchgate.net

Poly(1-vinyl-1,2,4-triazole) is an effective stabilizing matrix for the synthesis of silver nanoparticles (AgNPs). mdpi.comresearchgate.net The resulting PVT/Ag nanocomposites exhibit high antibacterial and immunomodulatory activity. mdpi.comresearchgate.net These materials are particularly valuable because the use of metal-polymer nanocomposites may not lead to the same bacterial resistance seen with conventional antibiotics. mdpi.com The antibacterial properties of these nanocomposites can also be thermo-responsive. mdpi.comresearchgate.net

Studies on crosslinked poly(1-vinyl 1,2,4-triazole) hydrogels have detailed their swelling behavior, which is sensitive to external conditions such as temperature and the ionic strength of the surrounding medium. nih.gov While these specific hydrogels showed minimal response to pH changes, their sensitivity to other stimuli is key for developing smart therapeutic systems. nih.gov

Properties of Enhanced this compound-Based Hydrogels

| Hydrogel System | Enhanced Property | Mechanism | Key Findings |

|---|---|---|---|

| PVT / Silver Nanocomposite | Antibacterial, Immunomodulatory mdpi.comresearchgate.net | Incorporation of silver nanoparticles (AgNPs) into the PVT matrix. mdpi.com | Exhibits high antibacterial activity and may avoid bacterial resistance issues. mdpi.com |

| Crosslinked PVTAz Hydrogel | Stimuli-Responsive Swelling nih.gov | Polymer network expands or contracts based on external conditions. nih.gov | Swelling increases with temperature (in the 4-20°C range) and decreases with higher ionic strength. nih.gov |

Smart and Stimuli-Responsive Macromolecular Objects